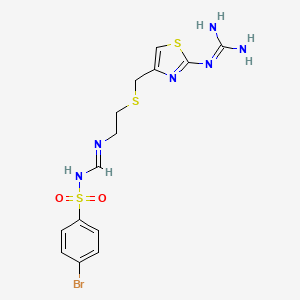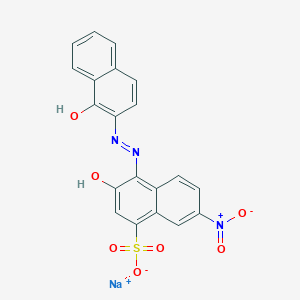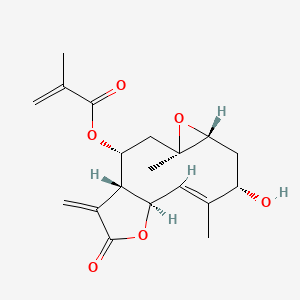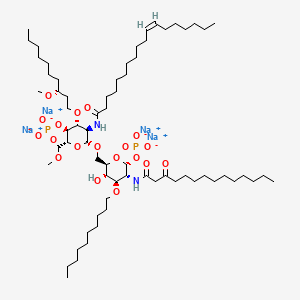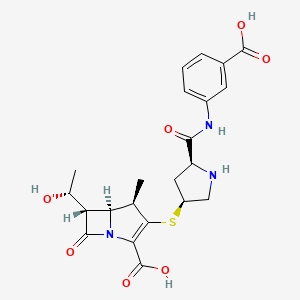
Efaroxanhydrochlorid
Übersicht
Beschreibung
Efaroxanhydrochlorid ist ein potenter und selektiver Antagonist von α2-Adrenozeptoren und Imidazolin-1-Rezeptoren. Es ist bekannt für seine Fähigkeit, ATP-sensitive Kaliumkanäle in pankreatischen Betazellen zu blockieren, was die Insulinausschüttung induziert . Diese Verbindung wurde umfassend auf ihre pharmakologischen Wirkungen auf den Stoffwechsel, die Sekretion, den Ionentransport und die Herz-Kreislauf-Funktion untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte. Eine übliche Methode beginnt mit der Darzens-Reaktion zwischen 2-Fluorbenzaldehyd und Ethyl-2-brombutyrat, wobei Ethyl-2-ethyl-3-(2-fluorphenyl)oxiran-2-carboxylat gebildet wird . Dieser Zwischenstoff wird katalytisch hydriert über Palladium auf Kohlenstoff, um Ethyl-2-[(2-fluorphenyl)methyl]-2-hydroxybutanoat zu ergeben . Die Verseifung des Esters erzeugt 2-[(2-fluorphenyl)methyl]-2-hydroxybutansäure, die dann mit Natriumhydrid behandelt wird, um 2-Ethyl-2,3-dihydrobenzofuran-2-carbonsäure zu bilden . Der letzte Schritt beinhaltet die Umwandlung der Carbonsäure in ihr Säurechlorid, gefolgt von einer Reaktion mit Ethylendiamin in Gegenwart von Trimethylaluminium, um Efaroxan zu ergeben .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound beinhalten typischerweise die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Das Verfahren wird auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen und Reinigungsschritte streng kontrolliert werden, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Wissenschaftliche Forschungsanwendungen
Efaroxan hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Efaroxan hydrochloride is a potent and highly selective antagonist at α2-adrenergic receptors and imidazoline-1 receptors . These receptors play a crucial role in various physiological processes, including the regulation of insulin secretion .
Mode of Action
Efaroxan hydrochloride interacts with its targets by counteracting the inhibition of insulin release caused by the ATP-dependent K+ (KATP) channel-opener diazoxide . The (+)-efaroxan enantiomer, which carries the α2-antagonistic activity, is superior in counteracting the inhibition of insulin release by the α2-agonist UK14,304 .
Biochemical Pathways
The primary biochemical pathway affected by efaroxan hydrochloride involves the regulation of insulin release. By antagonizing the α2-adrenergic and imidazoline-1 receptors, efaroxan hydrochloride counteracts the inhibitory effects of certain agents on insulin release, thereby promoting insulin secretion .
Result of Action
The primary result of efaroxan hydrochloride’s action is the promotion of insulin secretion, which can help regulate blood glucose levels . This makes it a potential candidate for the treatment of conditions like type 2 diabetes .
Action Environment
The effectiveness of efaroxan hydrochloride can be influenced by various environmental factors. For instance, genetic variations near the gene encoding the α2A-adrenoceptor have been associated with diabetes-related traits . Individuals with these variations may overexpress the receptor, potentially affecting the efficacy of efaroxan hydrochloride .
Biochemische Analyse
Biochemical Properties
Efaroxan hydrochloride interacts with distinct imidazoline binding proteins . These sites do not recognize endogenous agonists for known monoamine receptors and exhibit high affinity for selected compounds containing an imidazoline, guanidinium, or structurally related substituent . Efaroxan hydrochloride is also known to interact with α2-adrenergic receptors and imidazoline-1 receptors .
Cellular Effects
Efaroxan hydrochloride has been shown to have effects on various types of cells and cellular processes. It blocks ATP-sensitive K+ channels in pancreatic β cells, leading to the induction of insulin release . This suggests that Efaroxan hydrochloride can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Efaroxan hydrochloride exerts its effects at the molecular level through several mechanisms. As an α2-adrenoreceptor antagonist and I1 imidazoline binding site antagonist, it blocks ATP-sensitive K+ channels in pancreatic β cells . This blockade leads to the induction of insulin release .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Efaroxan hydrochloride in laboratory settings are limited, it is known that Efaroxan hydrochloride can induce insulin release by blocking ATP-sensitive K+ channels in pancreatic β cells . This suggests that the effects of Efaroxan hydrochloride can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, Efaroxan hydrochloride has been shown to improve oral glucose tolerance
Metabolic Pathways
Efaroxan hydrochloride is involved in several metabolic pathways. It interacts with α2-adrenergic receptors and imidazoline-1 receptors , suggesting that it may be involved in pathways related to these receptors
Transport and Distribution
Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is transported and distributed in a manner similar to other compounds that interact with these receptors.
Subcellular Localization
Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is localized in a manner similar to other compounds that interact with these receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of efaroxan hydrochloride involves several steps. One common method starts with the Darzens reaction between 2-fluorobenzaldehyde and ethyl 2-bromobutyrate, forming ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate . This intermediate undergoes catalytic hydrogenation over palladium on carbon to yield ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate . Saponification of the ester produces 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid, which is then treated with sodium hydride to form 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid . The final step involves converting the carboxylic acid to its acid chloride, followed by reaction with ethylenediamine in the presence of trimethylaluminium to yield efaroxan .
Industrial Production Methods
Industrial production methods for efaroxan hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Reaktionstypen
Efaroxanhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen, ohne die Integrität der Verbindung zu beeinträchtigen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit modifizierten pharmakologischen Profilen erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch Antagonismus von α2-Adrenozeptoren und Imidazolin-1-Rezeptoren . Durch die Blockierung dieser Rezeptoren hemmt es die Wirkung endogener Agonisten, was zu einer erhöhten Insulinausschüttung aus pankreatischen Betazellen führt . Dieser Mechanismus beinhaltet die Blockade ATP-sensitiver Kaliumkanäle, die die Zellmembran depolarisiert und die Insulinausschüttung auslöst . Zusätzlich trägt die Interaktion von this compound mit Imidazolinrezeptoren zu seinen kardiovaskulären Wirkungen bei .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Idazoxan: Ein weiterer α2-Adrenozeptorantagonist mit ähnlichen pharmakologischen Eigenschaften.
RX 821002: Ein selektiver α2-Adrenozeptorantagonist, der in der Forschung verwendet wird.
Imidafenacin: Ein Imidazolinrezeptorligand mit unterschiedlichen therapeutischen Anwendungen.
Einzigartigkeit
Efaroxanhydrochlorid ist einzigartig durch seine doppelte Wirkung auf α2-Adrenozeptoren und Imidazolin-1-Rezeptoren, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht . Seine Fähigkeit, die Insulinausschüttung durch Blockade ATP-sensitiver Kaliumkanäle zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIUCRHVWIHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474686 | |
| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-32-0, 89197-00-2 | |
| Record name | Efaroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Efaroxan hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



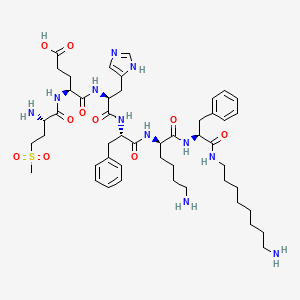
![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)
